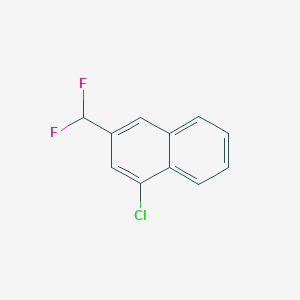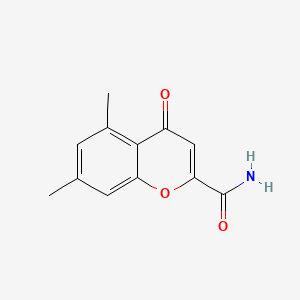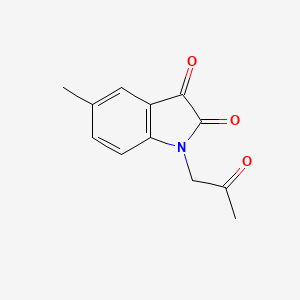
1-Chloro-3-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7ClF2 It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Another method involves the difluoromethylation of 1-chloronaphthalene. This can be achieved using difluoromethylating agents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-(difluoromethyl)naphthalene derivatives with various functional groups.
Oxidation: Production of naphthoquinones and other oxidized compounds.
Reduction: Formation of methyl or methylene-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(difluoromethyl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(difluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-Chloro-2-(difluoromethyl)naphthalene
- 1-Chloro-4-(difluoromethyl)naphthalene
- 1-Bromo-3-(difluoromethyl)naphthalene
These compounds share similar structural features but differ in the position of the substituents or the nature of the halogen atom. The unique combination of chlorine and difluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C11H7ClF2 |
|---|---|
Molekulargewicht |
212.62 g/mol |
IUPAC-Name |
1-chloro-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI-Schlüssel |
ZBOGBBGPYFMMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















